molecular formula C24H24ClN3O4S B2733469 N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 899961-89-8

N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2733469
CAS RN: 899961-89-8
M. Wt: 485.98
InChI Key: MOEPIQPCCIFALZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN3O4S and its molecular weight is 485.98. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy and Quantum Computational Approach

A study by Jenepha Mary et al. (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide to obtain vibrational signatures through Raman and Fourier transform infrared spectroscopy, comparing results with ab initio calculations. The research focused on understanding the molecule's geometric equilibrium, intramolecular hydrogen bond, and harmonic vibrational wavenumbers using density functional theory. The study also explored stereo-electronic interactions contributing to stability, confirmed through natural bond orbital analysis, and investigated pharmacokinetic properties through adsorption, distribution, metabolism, excretion, and toxicity results, along with in-silico docking to show inhibition activity against viruses (Jenepha Mary, Pradhan, & James, 2022).

Crystal Structure Analysis

Research on crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide by Subasri et al. (2016), revealed insights into their molecular conformations. These molecules exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, indicating intramolecular N—H⋯N hydrogen bonds stabilizing the conformation (Subasri, Timiri, Sinha Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Potential Pharmacological Applications

A study on the design, synthesis, antinociceptive, and anti-inflammatory properties of thiazolopyrimidine derivatives by Selvam et al. (2012) evaluated a series of heterocyclic compounds for their biological activities. The compounds showed significant antinociceptive and anti-inflammatory activities, suggesting potential therapeutic applications. This research indicates how structural analogs of the compound might be developed and assessed for similar pharmacological properties (Selvam, Karthik, Palanirajan, & Ali, 2012).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S/c1-15(2)31-13-7-12-28-23(30)22-21(16-8-3-6-11-19(16)32-22)27-24(28)33-14-20(29)26-18-10-5-4-9-17(18)25/h3-6,8-11,15H,7,12-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEPIQPCCIFALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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